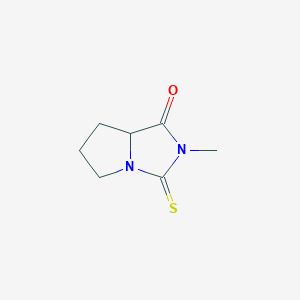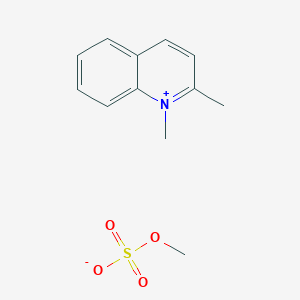
1,2-Dimethylquinolinium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylquinolinium methyl sulphate (DMQMS) is a quaternary ammonium salt that has gained significant attention in recent years due to its potential as a catalyst in organic synthesis. DMQMS is a highly efficient and versatile catalyst that can be used in a range of reactions, including oxidation, reduction, and coupling reactions.
Mechanism Of Action
1,2-Dimethylquinolinium methyl sulphate acts as a Lewis acid catalyst, activating the substrate through the formation of a complex. The positively charged quaternary ammonium group of 1,2-Dimethylquinolinium methyl sulphate interacts with the negatively charged substrate, facilitating the reaction. 1,2-Dimethylquinolinium methyl sulphate has a high electrophilicity due to the presence of the quaternary ammonium group, making it an effective catalyst in a range of reactions.
Biochemical And Physiological Effects
1,2-Dimethylquinolinium methyl sulphate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 1,2-Dimethylquinolinium methyl sulphate is non-toxic and does not have any significant adverse effects on human health. 1,2-Dimethylquinolinium methyl sulphate has been used in the synthesis of bioactive compounds, indicating its potential in medicinal chemistry.
Advantages And Limitations For Lab Experiments
1,2-Dimethylquinolinium methyl sulphate has several advantages as a catalyst in organic synthesis. 1,2-Dimethylquinolinium methyl sulphate is a highly efficient and versatile catalyst that can be used in a range of reactions. 1,2-Dimethylquinolinium methyl sulphate is easy to synthesize and can be scaled up for large-scale reactions. 1,2-Dimethylquinolinium methyl sulphate is also non-toxic and does not have any significant adverse effects on human health. However, 1,2-Dimethylquinolinium methyl sulphate has some limitations. 1,2-Dimethylquinolinium methyl sulphate is sensitive to moisture and air, and therefore should be stored in a dry and air-tight container. 1,2-Dimethylquinolinium methyl sulphate is also not suitable for reactions that require high temperatures or harsh conditions.
Future Directions
1,2-Dimethylquinolinium methyl sulphate has the potential for a range of future directions in organic synthesis. 1,2-Dimethylquinolinium methyl sulphate can be modified to enhance its catalytic activity and selectivity. 1,2-Dimethylquinolinium methyl sulphate can also be used in the synthesis of new bioactive compounds. 1,2-Dimethylquinolinium methyl sulphate can be used in the development of new synthetic methodologies for the synthesis of complex molecules. 1,2-Dimethylquinolinium methyl sulphate can also be used in the synthesis of materials with unique properties, such as conducting polymers.
Conclusion:
1,2-Dimethylquinolinium methyl sulphate is a promising catalyst in organic synthesis due to its high efficiency and versatility. 1,2-Dimethylquinolinium methyl sulphate has been used in a range of reactions, including oxidation, reduction, and coupling reactions. 1,2-Dimethylquinolinium methyl sulphate acts as a Lewis acid catalyst, activating the substrate through the formation of a complex. 1,2-Dimethylquinolinium methyl sulphate has several advantages, including its ease of synthesis, non-toxicity, and cost-effectiveness. 1,2-Dimethylquinolinium methyl sulphate has some limitations, including its sensitivity to moisture and air. 1,2-Dimethylquinolinium methyl sulphate has the potential for a range of future directions in organic synthesis, including the development of new synthetic methodologies and the synthesis of new bioactive compounds.
Scientific Research Applications
1,2-Dimethylquinolinium methyl sulphate has been used as a catalyst in a range of reactions, including oxidation, reduction, and coupling reactions. 1,2-Dimethylquinolinium methyl sulphate has been shown to be a highly efficient catalyst in the oxidation of alcohols to aldehydes and ketones, as well as in the reduction of nitro compounds to amines. 1,2-Dimethylquinolinium methyl sulphate has also been used in the coupling of aryl halides with amines and in the synthesis of heterocyclic compounds. 1,2-Dimethylquinolinium methyl sulphate has the potential to replace traditional catalysts that are toxic or expensive, making it an attractive alternative in organic synthesis.
properties
CAS RN |
1605-74-9 |
|---|---|
Product Name |
1,2-Dimethylquinolinium methyl sulphate |
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
1,2-dimethylquinolin-1-ium;methyl sulfate |
InChI |
InChI=1S/C11H12N.CH4O4S/c1-9-7-8-10-5-3-4-6-11(10)12(9)2;1-5-6(2,3)4/h3-8H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
DYPVVNINWYTKOK-UHFFFAOYSA-M |
SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)C.COS(=O)(=O)[O-] |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)C.COS(=O)(=O)[O-] |
Other CAS RN |
1605-74-9 |
synonyms |
1,2-dimethylquinolinium methyl sulphate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

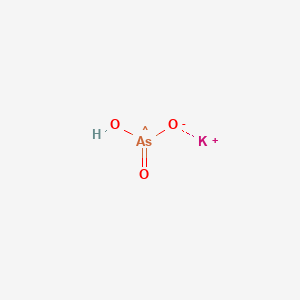
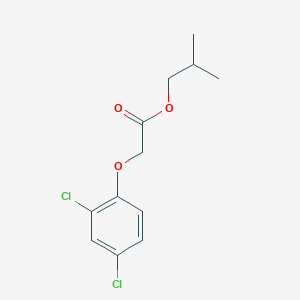

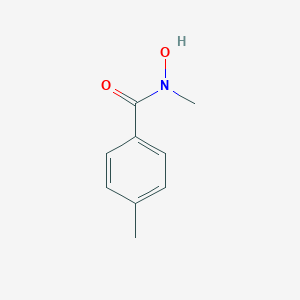
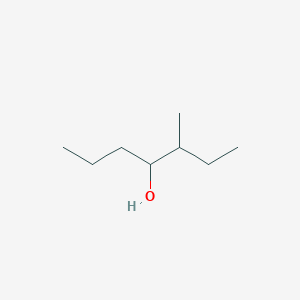
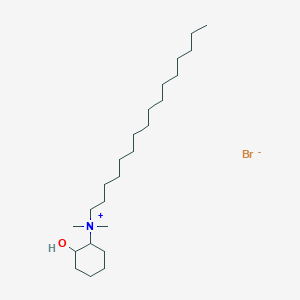
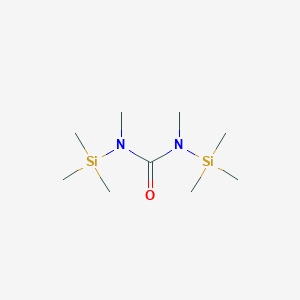
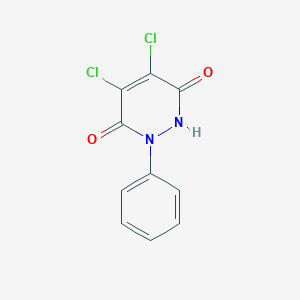
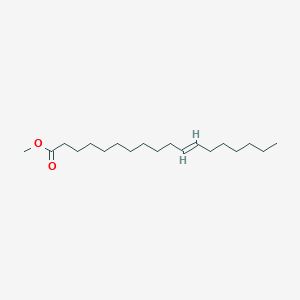
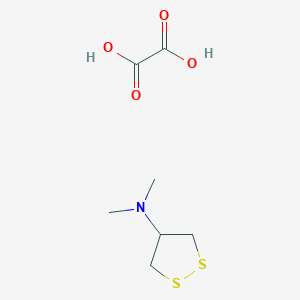


![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)
